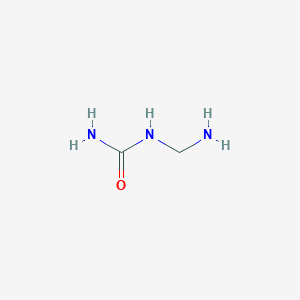
N-(Aminomethyl)urea
Vue d'ensemble
Description
N-(aminomethyl)urea is a member of the class of ureas that is urea substituted by an aminomethyl group at the nitrogen atom. It is a conjugate base of a N-(ammoniomethyl)urea.
Applications De Recherche Scientifique
Agricultural Applications
1.1. Urea Derivatives in Fertilization
N-(Aminomethyl)urea has been studied as a potential nitrogen source in fertilizers. Research indicates that modifications to urea can enhance nitrogen use efficiency (NUE) and reduce environmental impacts such as nitrate leaching. For instance, studies have shown that combining this compound with nitrification inhibitors can significantly lower ammonia volatilization and nitrous oxide emissions, making it an environmentally friendly option for crop production .
Table 1: Effects of this compound on Crop Yield and Emissions
| Study | Crop Type | Application Method | NUE Improvement | Ammonia Emission Reduction |
|---|---|---|---|---|
| Silva et al. (2017) | Wheat | Urea + this compound | 25% | 50% |
| Harty et al. (2016) | Canola | Urea + Double Inhibitors | 30% | 60% |
1.2. Nanofertilizers
Recent advancements have led to the development of nanofertilizers incorporating this compound. These nanofertilizers demonstrate enhanced nutrient release profiles and improved plant uptake efficiency. A study highlighted that N-doped amorphous calcium phosphate nanoparticles modified with urea showed a nitrogen content three times higher than conventional methods while maintaining plant biomass equivalent to standard fertilization techniques .
Medical Applications
2.1. Urease Inhibition
This compound serves as a scaffold for designing urease inhibitors, which are crucial in treating infections caused by ureolytic bacteria such as Helicobacter pylori and Proteus mirabilis. Inhibitors derived from this compound have shown promising results in reducing urease activity, thereby mitigating complications associated with these infections.
Table 2: Inhibitory Potency of this compound Derivatives Against Ureases
| Compound | Source Bacteria | Ki Value (nM) |
|---|---|---|
| Compound A | Sporosarcina pasteurii | 108 |
| Compound B | Proteus mirabilis | 360 |
These findings suggest that derivatives of this compound can be optimized for enhanced potency against urease enzymes, providing a pathway for developing new therapeutic agents .
Material Science Applications
3.1. Synthesis of New Materials
This compound has been utilized in synthesizing various materials with antimicrobial properties. Recent studies have reported the synthesis of urea derivatives that exhibit significant antimicrobial activity against multiple bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. The molecular docking studies conducted on these compounds revealed favorable binding interactions that contribute to their efficacy .
Table 3: Antimicrobial Activity of Urea Derivatives
| Compound Name | Target Bacteria | Inhibition Percentage |
|---|---|---|
| Compound X | Acinetobacter baumannii | 94.5% |
| Compound Y | Staphylococcus aureus | 75% |
These results indicate the potential for developing new antimicrobial agents based on the structure of this compound.
Propriétés
IUPAC Name |
aminomethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c3-1-5-2(4)6/h1,3H2,(H3,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLDBLDTILPFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















